molecular formula C10H13BrO B1288241 1-Bromo-2-butoxybenzene CAS No. 54514-30-6

1-Bromo-2-butoxybenzene

Cat. No.: B1288241
CAS No.: 54514-30-6
M. Wt: 229.11 g/mol
InChI Key: HFEFLNNDSLOUEM-UHFFFAOYSA-N
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Description

1-Bromo-2-butoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of butoxybenzene, characterized by the presence of a bromine atom attached to the benzene ring and a butoxy group (-OCH2CH2CH2CH3) at the ortho position relative to the bromine. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

1-Bromo-2-butoxybenzene can be synthesized through several methods, including:

Chemical Reactions Analysis

1-Bromo-2-butoxybenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-bromo-2-butoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used . The butoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Biological Activity

1-Bromo-2-butoxybenzene, also known by its CAS number 7073-99-6, is an organic compound that has garnered attention in various fields of chemical research due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.12 g/mol
  • IUPAC Name : this compound

Pharmacokinetics

The pharmacokinetic properties of this compound indicate its potential for absorption and distribution in biological systems. Notably:

  • Blood-Brain Barrier Penetration : The compound is a blood-brain barrier (BBB) permeant, suggesting it can cross into the central nervous system, which is critical for neuropharmacological applications .
  • CYP450 Interaction : It has been identified as a substrate for CYP2D6, indicating potential interactions with drugs metabolized by this enzyme. However, it does not inhibit other major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4) .

Toxicology

Toxicological assessments reveal the following:

  • Acute Toxicity : The compound exhibits moderate acute toxicity with an LD50 value indicating potential harmful effects at higher concentrations .
  • Carcinogenic Potential : Preliminary studies suggest that it may possess carcinogenic properties, although further investigation is necessary to confirm these findings .

Neuropharmacological Effects

A study focusing on the neuropharmacological effects of this compound demonstrated its ability to modulate neurotransmitter systems. In vitro assays indicated that it affects serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against several bacterial strains. It was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations .

Data Table: Biological Activity Overview

PropertyValue
Blood-Brain Barrier PenetrantYes
CYP450 SubstrateCYP2D6
Acute Toxicity (LD50)Moderate
Carcinogenic PotentialYes (preliminary findings)
Antimicrobial ActivityEffective against S. aureus, E. coli

Properties

IUPAC Name

1-bromo-2-butoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEFLNNDSLOUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597335
Record name 1-Bromo-2-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54514-30-6
Record name 1-Bromo-2-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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